rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
CAS No.:
Cat. No.: VC15797352
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | (1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane |
| Standard InChI | InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
| Standard InChI Key | ZEICVRUUVHTYRQ-SDDRHHMPSA-N |
| Isomeric SMILES | C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3 |
| Canonical SMILES | C1C2CNCC2C1C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₅N and molecular weight 173.25 g/mol. Its structure includes a fused bicyclic system with a nitrogen atom bridging the two rings, a phenyl group at C6, and three stereocenters. The stereochemistry is critical to its reactivity and potential biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | |
| Molecular Weight | 173.25 g/mol | |
| IUPAC Name | (1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane | |
| InChI Key | ZEICVRUUVHTYRQ-SDDRHHMPSA-N | |
| SMILES | C1[C@H]2CNC[C@H]2[C@H]1C3=CC=CC=C3 |
Stereochemical Considerations
The enantiomerically pure form (1R,5S,6R) contrasts with the racemic mixture (rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane), which lacks stereochemical precision . The racemic form has been characterized with a molecular weight of 173.25 g/mol and a computed SMILES string: C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3 .
Synthesis and Stereochemical Control
Synthetic Routes
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Photochemical Cyclization:
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Epimerization and Hydrolysis:
Table 2: Synthetic Approaches for Azabicyclic Compounds
| Method | Reagents/Conditions | Yield | Stereocontrol | Source |
|---|---|---|---|---|
| Photochemical Cyclization | Diallylamine, H₂SO₄, CuSO₄, UV | ~30-50% | Moderate | |
| Epimerization/Hydrolysis | Chiral lactones, acid/base | ~43% | High |
Challenges and Optimization
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Stereoisomer Formation: Multiple stereocenters necessitate rigorous control over reaction conditions to favor the (1R,5S,6R) configuration.
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Purification: Crystallization and extraction steps are critical to isolate pure product, as seen in the synthesis of related benzyl derivatives .
Stability and Reactivity
Stability Under Standard Conditions
The compound is stable under ambient laboratory conditions but may undergo degradation under extreme pH or temperature. For example:
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Strong Acids/Bases: Potential ring-opening or functional group transformations.
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Thermal Stability: Predicted boiling point for related benzyl derivatives exceeds 300°C, suggesting robustness .
Table 3: Predicted Stability and Reactivity
| Condition | Expected Behavior | Source |
|---|---|---|
| Neutral pH | Stable | |
| Strong Acid/Base | Possible decomposition | |
| High Temperature | Stable up to 300°C |
Reactivity at Functional Groups
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Nitrogen Atom: Participates in nucleophilic substitutions or hydrogen bonding.
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Phenyl Group: Susceptible to electrophilic aromatic substitution or metal-catalyzed cross-coupling.
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Bicyclic Core: Conformational rigidity may influence reactivity in catalytic cycles.
Applications in Medicinal Chemistry
Derivatives and Analogues
Related compounds, such as rel-(((1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) (C₁₄H₂₀N₂), demonstrate broader applications . These derivatives often serve as intermediates in synthesizing peptidomimetics or kinase inhibitors.
Research Findings and Future Directions
Scalability and Industrial Relevance
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Kilogram-Scale Synthesis: Achieved for tert-butyl-protected analogues using optimized epimerization steps .
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Cost Efficiency: Photochemical methods reduce reliance on expensive catalysts .
Unresolved Challenges
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Stereoselective Synthesis: Direct methods to access the (1R,5S,6R) configuration remain underdeveloped.
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Biological Screening: Limited data on in vivo activity necessitate further pharmacological studies.
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